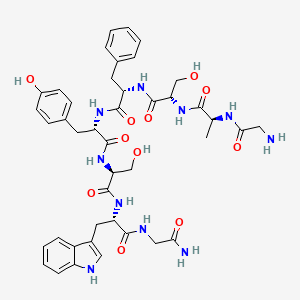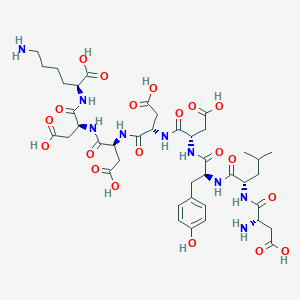
Leucokinin VIII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucokinin VIII is an diuretic octapeptide isolated form head extracts of the cockroach.
Aplicaciones Científicas De Investigación
Inhibition of Digestive Enzyme Release
Leucokinin VIII, unique in having a tyrosine residue, has been found to stimulate the release of proteases in insect midguts. This contrasts with other leucokinins which inhibit the release of digestive enzymes like protease and amylase. The study highlights the role of leucokinins and pyrokinin in digestive processes of insects (Harshini, Nachman, & Sreekumar, 2002).
Modulating Fluid Secretion in Mosquito Malpighian Tubules
Leucokinin-VIII is known to enhance fluid secretion in Malpighian tubules of the yellow fever mosquito, Aedes aegypti, by increasing transepithelial Cl- conductance. This study demonstrates that stellate cells are not required for mediating the effects of leucokinin in mosquito Malpighian tubules (Yu & Beyenbach, 2004).
Receptor Identification and Novel Roles
A comprehensive analysis of G-protein-coupled receptors in Drosophila melanogaster identified a receptor for Drosokinin, the longest known leucokinin. This receptor, responsive to Drosokinin, exhibits roles in various physiological processes including renal fluid secretion and hindgut motility in insects (Radford, Davies, & Dow, 2002).
Ca(2+)-Dependent Signaling in Mosquito Tubules
Leucokinin-VIII activates a Ca(2+)-dependent signal pathway in principal cells of Aedes aegypti Malpighian tubules. This effect is related to the diuretic action of leucokinin-VIII and suggests the involvement of peritubular Ca(2+) and basolateral Ca(2+) channels in signal transduction (Yu & Beyenbach, 2002).
Meal Size Regulation in Drosophila
Leucokinin pathway mutations in Drosophila cause increased meal size and reduced meal frequency, maintaining stable caloric intake. This study highlights the role of leucokinin and its receptor in meal regulation and suggests a potential meal termination defect due to impaired gut distension signal communication (Al-Anzi et al., 2010).
Propiedades
Fórmula molecular |
C₄₂H₅₂N₁₀O₁₁ |
|---|---|
Peso molecular |
872.92 |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C42H52N10O11/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61)/t23-,30-,31-,32-,33-,34-/m0/s1 |
SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |
Secuencia |
One Letter Code: GASFYSWG-NH2 |
Sinónimo |
Leucokinin 8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






